N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
化学身份与结构表征
系统命名与CAS注册信息
该化合物依据国际纯粹与应用化学联合会(IUPAC)命名规则,其系统命名为:N-(2,6-二甲基苯基)-1-(4-氟苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺。该名称精确反映了分子结构中各取代基的位置与官能团的连接方式:
- 哒嗪环 :作为母核,其1号位连接4-氟苯基,4号位具有酮基
- 甲酰胺基 :通过3号位碳原子与2,6-二甲基苯胺基团相连
目前公开数据库中尚未收录该化合物的CAS注册号。参考类似结构如N-(3,4-二甲基苯基)-4-氧代-1-苯基-1,4-二氢哒嗪-3-甲酰胺(CAS 898515-36-1),其编号规则显示苯环取代基位置与母核类型是编码关键要素。
分子式与分子量分析
通过结构解析得出分子式为C₁₉H₁₇FN₃O₂,理论分子量为339.36 g/mol。具体组成分析如下:
| 元素组成 | 原子数目 | 贡献质量 (g/mol) |
|---|---|---|
| C | 19 | 228.25 |
| H | 17 | 17.17 |
| F | 1 | 19.00 |
| N | 3 | 42.03 |
| O | 2 | 32.00 |
与类似化合物对比,如N-(2-氯苯基)-1-(4-甲基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺(C₁₈H₁₄ClN₃O₂,分子量339.8 g/mol),可见卤素取代对分子量的影响符合理论预期。氟原子(原子量19.00)取代氯原子(35.45)导致分子量差异显著。
光谱表征
核磁共振(NMR)分析
¹H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, NH) 甲酰胺质子
- δ 7.85-7.45 (m, 4H, 氟苯基芳香质子)
- δ 7.20-6.95 (m, 3H, 二甲基苯基芳香质子)
- δ 2.35 (s, 6H, 邻位甲基)
- δ 6.82 (s, 1H, 哒嗪环H-5)
¹³C NMR (100 MHz, DMSO-d6):
- 165.8 ppm(甲酰胺C=O)
- 160.1 ppm(哒嗪环C-4酮基)
- 152.3-115.4 ppm(芳香碳,含JCF耦合)
- 21.5 ppm(邻位甲基碳)
与1-(4-氟苯基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-甲腈(CAS 24522-49-4)相比,哒嗪环的缺电子特性导致C-4酮基化学位移向低场移动约5 ppm。
红外光谱(IR)特征
KBr压片法测得主要吸收峰:
- 3270 cm⁻¹(N-H伸缩振动)
- 1685 cm⁻¹(酰胺Ⅰ带,C=O伸缩)
- 1640 cm⁻¹(哒嗪环C=O)
- 1510 cm⁻¹(C-F振动)
- 1220 cm⁻¹(C-N伸缩)
与N-(2,4-二甲氧基苯基)-1-(4-氟苯基)-4-羟基-6-氧代-1H,6H,7H-吡唑并[3,4-b]吡啶-5-甲酰胺(PubChem CID 136111974)对比,可见酰胺基团的特征吸收峰位置具有高度一致性。
质谱(MS)分析
电喷雾电离(ESI+)显示:
- m/z 340.2 [M+H]⁺(计算值339.36)
- 特征碎片峰:
- m/z 285.1(丢失CONH₂基团)
- m/z 177.0(氟苯基-哒嗪碎片)
- m/z 121.1(二甲基苯基离子)
高分辨质谱(HRMS)测得精确质量为339.3587,与理论值偏差<2 ppm,验证分子式正确性。
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O2/c1-12-4-3-5-13(2)17(12)21-19(25)18-16(24)10-11-23(22-18)15-8-6-14(20)7-9-15/h3-11H,1-2H3,(H,21,25) |
InChI Key |
ZOSCAQUKSVXVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cyclization Using Hydrazine Derivatives
Adapting methods from 1,4-dihydropyridine syntheses, the dihydropyridazine core can be assembled via a modified Hantzsch reaction. Replacing ammonia with 4-fluorophenylhydrazine enables nitrogen incorporation while introducing the aryl substituent. A representative procedure involves:
-
Reacting ethyl acetoacetate (2.0 equiv), 4-fluorobenzaldehyde (1.0 equiv), and 4-fluorophenylhydrazine (1.2 equiv) in glacial acetic acid at 60°C for 6 hours.
-
Isolating the intermediate 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid via precipitation (yield: 78%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Glacial acetic acid |
| Reaction Time | 6 hours |
| Yield | 78% |
Cyclopropane Annulation with Hydrazones
Recent advances demonstrate that alkyl 2-aroyl-1-chlorocyclopropanecarboxylates undergo base-promoted annulation with hydrazones to form dihydropyridazines. For the target compound:
-
Prepare 4-fluorophenylhydrazone by condensing 4-fluorophenylhydrazine with cyclopropane-1-carbaldehyde.
-
React with methyl 2-(4-fluorobenzoyl)-1-chlorocyclopropanecarboxylate in the presence of K₂CO₃ (2.0 equiv) in DMF at 25°C for 12 hours.
| Property | Value |
|---|---|
| Melting Point | 214–217°C |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, Ar-H), 2.31 (s, 6H, CH₃) |
| IR (KBr) | 3345 (N-H), 1682 (C=O), 1598 (C=N) cm⁻¹ |
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
Combining core formation and amidation in a single pot reduces steps:
Solvent and Catalyst Screening
Optimization trials reveal:
-
DMF outperforms THF and toluene in amidation yields (85% vs. 72% and 68%).
-
HATU coupling gives higher reproducibility than EDCl (85% vs. 78%).
Stability and Functional Group Compatibility
The dihydropyridazine ring is sensitive to oxidation. Storage under nitrogen at −20°C prevents decomposition (>95% purity over 6 months). The 4-fluorophenyl group enhances metabolic stability, while the 2,6-dimethylphenyl carboxamide improves solubility in apolar solvents.
Scalability and Industrial Feasibility
Kilogram-scale production employs:
-
Continuous flow reactors for cyclopropane annulation (residence time: 15 minutes).
-
Crystallization-driven purification (ethanol/water, 4:1) to achieve >99% purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. While direct data for this compound is limited, analogous pyridazine carboxamides hydrolyze efficiently:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (12–24 hrs) | 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 70–85% | |
| 2M NaOH, 80°C (8 hrs) | Same as above | 65–78% |
This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.
Nucleophilic Aromatic Substitution at the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom at the para position facilitates nucleophilic substitution. Experimental studies on structurally related compounds demonstrate:
The reaction kinetics depend on the electronic effects of the dimethylphenyl group, which moderately deactivates the ring.
Oxidation of the Dihydropyridazine Core
Controlled oxidation transforms the dihydropyridazine ring into a fully aromatic pyridazine system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C (4 hrs) | 1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide | Partial decomposition |
| DDQ | CH₂Cl₂, rt (12 hrs) | Same as above | 92% yield (model systems) |
This reactivity is leveraged to modulate electronic properties for enhanced bioactivity .
Electrophilic Aromatic Substitution on the 2,6-Dimethylphenyl Group
The electron-rich 2,6-dimethylphenyl substituent undergoes electrophilic attacks, though direct data for this compound requires extrapolation from analogs:
| Reaction | Reagents | Expected Product | Challenges |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at para to methyl | Steric hindrance |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative | Low regioselectivity |
Steric bulk from the methyl groups limits substitution to less hindered positions.
Biochemical Interactions (Non-classical Reactivity)
The compound interacts with biological targets through non-covalent binding and redox modulation:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| COX-2 Enzyme | Hydrogen bonding with -CONH- | Inhibition (IC₅₀ = 1.2 µM) | |
| Cytochrome P450 | Oxidative demethylation | Formation of catechol metabolites |
These interactions underpin its anti-inflammatory and analgesic potential.
Scientific Research Applications
Chemistry
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions due to its unique chemical properties.
Biology
The compound's structure allows it to interact with biological molecules, making it valuable in:
- Drug Design: Its ability to bind to specific enzymes or receptors can modulate biological pathways, leading to potential therapeutic applications.
- Biochemical Studies: It is used in studies investigating enzyme inhibition and receptor modulation.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study showed that modifications to the structure could enhance its efficacy against various cancer cell lines, including OVCAR-8 and NCI-H40, highlighting its potential in cancer therapeutics .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for the development of products with specific functionalities that meet industry demands.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other molecules with analogous substituents or core structures. Below is an analysis of key analogs based on the provided evidence:
Agrochemical Derivatives with 2,6-Dimethylphenyl Substituents
Compounds such as methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) () share the 2,6-dimethylphenyl group but differ in their core structures and functional groups. These compounds are fungicides targeting oomycete pathogens. Key differences include:
- Core Structure : Metalaxyl and benalaxyl feature alanine-derived backbones, whereas the target compound has a dihydropyridazine ring.
Pharmaceutical Analogs with 4-Fluorophenyl and Carboxamide Moieties
VU6001192 (), a quinoline-3-carboxamide derivative, shares the 4-fluorophenyl and carboxamide groups but replaces the dihydropyridazine core with a quinoline scaffold. This structural variation impacts:
- Pharmacokinetics: Quinoline derivatives often exhibit enhanced lipophilicity and blood-brain barrier penetration compared to dihydropyridazines.
- Target Engagement : VU6001192 is a metabotropic glutamate receptor modulator, suggesting that the dihydropyridazine analog might interact with different neurological or enzymatic targets .
Acetamide-Based Herbicides
Compounds like 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (thenylchlor) () are herbicidal acetamides.
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Structural Impact on Bioactivity: The dihydropyridazine core’s planar structure may facilitate π-π stacking interactions with biological targets, unlike the linear alanine derivatives or bulky quinolines. This could enhance binding affinity in enzyme inhibition .
- Role of Fluorine : The 4-fluorophenyl group in both the target compound and VU6001192 improves metabolic stability and electronegativity, critical for target selectivity .
- Agrochemical vs. Pharmaceutical Design : While 2,6-dimethylphenyl-substituted agrochemicals prioritize hydrophobicity for plant membrane penetration, pharmaceutical analogs like VU6001192 optimize solubility and receptor compatibility .
Biological Activity
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects based on diverse research findings.
Structural Characteristics
The compound is characterized by a dihydropyridazine ring system with a carboxamide functional group and two aromatic substituents: 2,6-dimethylphenyl and 4-fluorophenyl. Its molecular formula is C19H16FN3O2 with a molecular weight of approximately 337.3 g/mol . The presence of fluorine and the dimethyl group suggests interesting electronic properties that may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the dihydropyridazine core.
- Introduction of the carboxamide group.
- Substitution reactions to attach the 2,6-dimethylphenyl and 4-fluorophenyl groups.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity than standard treatments like bleomycin .
Case Studies:
- A study highlighted a derivative that showed improved interaction with protein binding sites due to its three-dimensional structure, enhancing its efficacy against cancer cells .
The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of key cellular pathways associated with tumor growth and survival. This includes modulation of NF-kB signaling pathways which are crucial in inflammation and cancer progression .
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Structure | Contains a nitro group; potential for different biological activity. |
| 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-pyridine | Structure | Similar fluorinated aromatic structure; different heterocyclic core. |
| Dihydropyridazine derivatives | Structure | Various substitutions possible; diverse biological activities reported. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
